1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its complex structure, which includes a pyrazoloquinoline core substituted with dimethylphenyl, ethoxyphenyl, and fluoro groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and quinoline derivatives, under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethylphenyl, ethoxyphenyl, and fluoro groups can be carried out through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the reactivity of the intermediates.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the nitro groups to amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
- 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-chloro-1H-pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity. The fluoro group also enhances its metabolic stability and binding affinity to target proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c1-4-31-21-10-6-18(7-11-21)25-23-15-28-24-12-8-19(27)14-22(24)26(23)30(29-25)20-9-5-16(2)17(3)13-20/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGGYAHQWPOYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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